3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea
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Overview
Description
"3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5210^{2,6}]decan-1-yl]methyl}-1-phenylurea" is a synthetic compound with a complex structure featuring multiple functional groups, including urea and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea" typically involves multistep processes starting from readily available precursors. Common synthetic routes include:
Step 1: : Formation of the tricyclic core via [insert specific reactions and conditions here, e.g., Diels-Alder reaction or specific cyclization methods].
Step 2: : Introduction of the dioxo groups through [specific oxidative conditions or reagents, e.g., oxidation with potassium permanganate].
Step 3: : Coupling the tricyclic core with phenylurea through [coupling reagents, e.g., carbodiimide chemistry] to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve:
Bulk synthesis: : Utilizing large-scale reactors and automated processes to maintain consistency and yield.
Purification: : Employing chromatography and crystallization techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Undergoes oxidation to form various intermediates and by-products, often requiring catalysts and specific oxidizing agents.
Reduction: : Reduction reactions can modify its functional groups, typically using reducing agents like lithium aluminum hydride.
Substitution: : The phenylurea group is prone to nucleophilic substitutions, particularly in the presence of strong bases or acids.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions involving strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: : Formation of specific oxidized derivatives.
Reduction: : Reduced forms with modified functional groups.
Substitution: : Substituted urea derivatives with varied substituents.
Scientific Research Applications
This compound is widely studied for its applications across multiple fields:
Chemistry: : Used as a reagent or intermediate in synthetic organic chemistry.
Biology: : Investigated for its potential biological activities, including enzyme inhibition.
Medicine: : Explored for possible pharmaceutical applications, including therapeutic agents.
Industry: : Utilized in the manufacture of specific materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves:
Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: : Modulating biochemical pathways, leading to changes in cellular processes or metabolic functions.
Comparison with Similar Compounds
Compared to other similar compounds, "3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea" stands out due to:
Unique Structure: : The specific arrangement of its tricyclic core and functional groups.
Distinct Reactivity: : Its ability to undergo unique chemical transformations.
Specialized Applications: : Its diverse use in scientific research and industry.
List of Similar Compounds
**3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-cyclohexylurea
**3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-butylurea
These similar compounds share structural motifs but differ in the nature of their substituents, influencing their chemical behavior and applications.
Properties
IUPAC Name |
1-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-13-11-10-6-7-16(23-10,12(11)14(20)22-13)8-17-15(21)18-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H2,17,18,21)/t10-,11-,12+,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFKDZWBQYWUSG-OVZMXSCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3C(C1O2)C(=O)OC3=O)CNC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2([C@@H]3[C@H]([C@H]1O2)C(=O)OC3=O)CNC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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